![molecular formula C19H18FNO2S2 B2385939 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide CAS No. 2097883-86-6](/img/structure/B2385939.png)

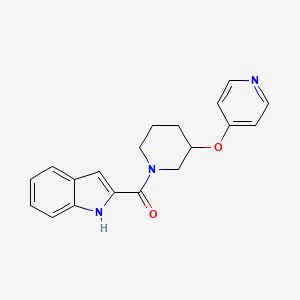

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

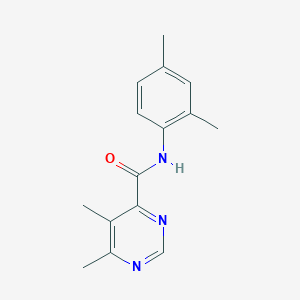

This compound is a propanamide derivative with a 2,2’-bithiophene and a 2-fluorophenyl group. Propanamides are a class of compounds containing a propionic acid amide functional group. Bithiophene is a type of thiophene, a sulfur-containing heterocycle, that is often used in organic electronics and conductive polymers due to its ability to facilitate electron delocalization. The 2-fluorophenyl group is a type of phenyl group that has been substituted with a fluorine atom at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the propanamide backbone, with the 2,2’-bithiophene and 2-fluorophenyl groups as substituents. The presence of these groups could confer interesting electronic properties to the molecule .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and melting point .Scientific Research Applications

Organic Photovoltaics (OPVs) and Solar Cells

Overview: Organic photovoltaics (OPVs) are lightweight, flexible solar cells that utilize organic semiconductors. The unique properties of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide (hereafter referred to as FBT) make it an interesting candidate for OPV applications.

Key Points:- Optimized devices based on FBT(TDPP-TZS)2 achieve a remarkable power conversion efficiency (PCE) of 8.91% .

Dye-Sensitized Solar Cells (DSSCs)

Overview: Dye-sensitized solar cells (DSSCs) utilize sensitizing dyes to absorb light and generate charge carriers. FBT derivatives can serve as π-conjugated bridges in these cells.

Key Points:Materials for Organic Electronics and Conductive Polymers

Overview: FBT-containing materials contribute to the field of organic electronics and conductive polymers.

Key Points:Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(2-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2S2/c20-14-5-2-1-4-13(14)7-10-19(23)21-12-15(22)16-8-9-18(25-16)17-6-3-11-24-17/h1-6,8-9,11,15,22H,7,10,12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQGEHBBCLJSFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N''-{10,14-dioxa-4,6-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),4,8-tetraen-5-yl}guanidine hydrochloride](/img/structure/B2385856.png)

![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)

![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)

![(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2385869.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2385873.png)

![2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2385877.png)